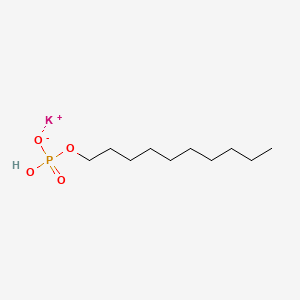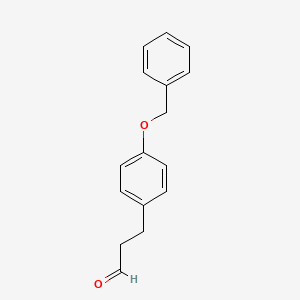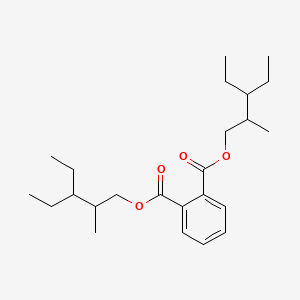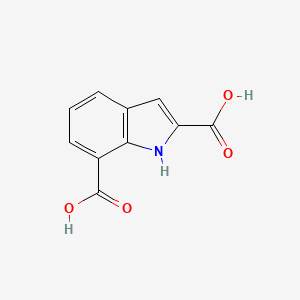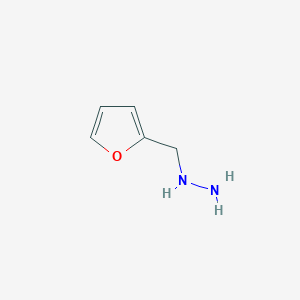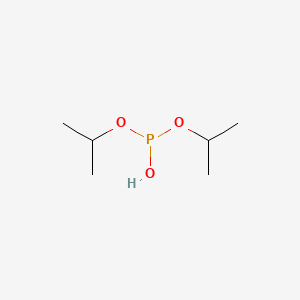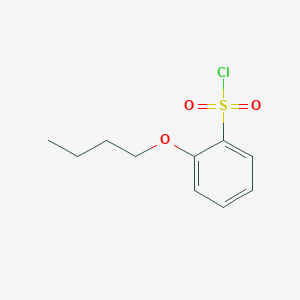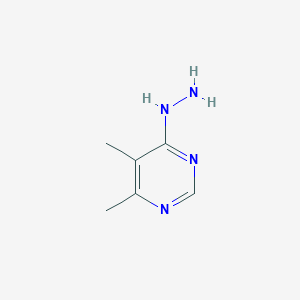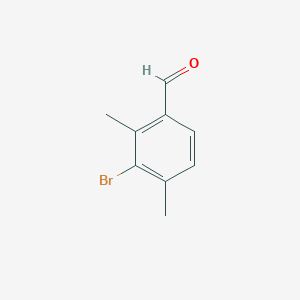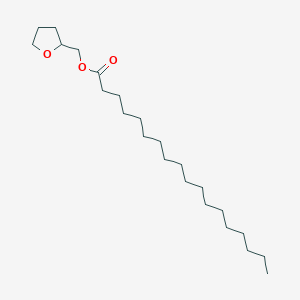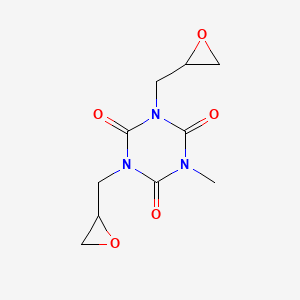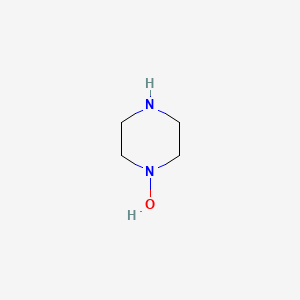
4-Hydroxypiperazine
Übersicht
Beschreibung
4-Hydroxypiperazine is a hydroxylated derivative of the heterocyclic compound piperidine . It is used as a reagent for the synthesis of acridine derivatives and fibrinogen receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves taking 4-piperidone hydrochloride hydrate, adding distilled water, introducing liquid ammonia to alkalinity, extracting with toluene, drying with anhydrous magnesium sulfate, and carrying out vacuum filtration to obtain 4-piperidone . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular structure of this compound is C5H11NO . The 3D structure can be viewed using Java or Javascript . The molecular weight is 101.149 g·mol −1 .
Chemical Reactions Analysis
Quantitative Analysis is a branch of analytical chemistry where you determine the “quantity” of an unknown . The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods .
Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- New Ugi/Pictet-Spengler Multicomponent Formation: A study describes a new four-component 1,4-diketopiperazine formation via an Ugi/Pictet-Spengler two-step procedure, employing α-keto amides and cyclised 6-hydroxypiperazines. This process results in a tricyclic 2,5-diketopiperazine in a Pictet-Spengler-type cyclisation (Kaim et al., 2007).
- Synthesis of Hydroxypiperazine Derivatives: A general method for the parallel solid-phase synthesis of hydroxypiperazine derivatives has been reported. This method is based on the oxidation–Cope elimination of polymer-bound phenethylamine linker (Seo et al., 2005).
Applications in Environmental Science
- Degradation of Atrazine: A study showed the effectiveness of heat-activated persulfate in degrading atrazine in water, highlighting its implications for remediation of groundwater contaminated by herbicides (Ji et al., 2015).
Pharmacological and Biomedical Applications
- Antidepressant and Anxiolytic-Like Effects: A study investigated the pharmacological properties of two phenylpiperazine derivatives in radioligand binding, in vitro assays, and in vivo models, demonstrating significant antidepressant and anxiolytic-like properties (Pytka et al., 2015).
- Combined Chelation of Bi-functional Bis-hydroxypiridinone: Research focused on the chelating efficacy of arylpiperazine-containing bis-hydroxypyridone in combination with biomimetic mono-hydroxypyridinone for the decorporation of hard metal ions (Gama et al., 2009).
Novel Compounds Synthesis
- Synthesis of New Dual 5-HT1A and 5-HT7 Antagonists: Research on new dual 5-HT1A and 5-HT7 antagonists in animal models shows promising results for antidepressant and anxiolytic effects, indicating potential for future pharmaceutical applications (Pytka et al., 2015).
Wirkmechanismus
Target of Action
4-Hydroxypiperazine, a hydroxylated derivative of the heterocyclic compound piperidine, is known to interact with various targets. It has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, such as the H3 receptor. It is presumed to act principally in the subcortical areas, producing what has been described as a central adrenergic blockade . This interaction results in changes in the activity of the receptor, affecting the release of histamine and potentially influencing various physiological processes.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it is involved in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist . Furthermore, it has been suggested that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, its antagonistic action on the H3 receptor could lead to changes in histamine release, potentially affecting various physiological processes . .
Safety and Hazards
4-Hydroxypiperazine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has a short-term (acute) aquatic hazard (Category 3), H402 .
Biochemische Analyse
Biochemical Properties
4-Hydroxypiperazine is known to interact with various enzymes and proteins. It has been found to be a potent antagonist of the human H(3) receptor . The nature of these interactions involves the formation of two strong hydrogen bonds to the allosteric pocket of USP7 .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with various biomolecules. It influences cell function by interacting with the human H(3) receptor
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms two strong hydrogen bonds to the allosteric pocket of USP7 . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Eigenschaften
IUPAC Name |
1-hydroxypiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c7-6-3-1-5-2-4-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKGWGUUUVROTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




